(R)-4-Aminopentan-2-one hydrochloride
CAS No.:
Cat. No.: VC13823283
Molecular Formula: C5H12ClNO
Molecular Weight: 137.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H12ClNO |
|---|---|
| Molecular Weight | 137.61 g/mol |
| IUPAC Name | (4R)-4-aminopentan-2-one;hydrochloride |
| Standard InChI | InChI=1S/C5H11NO.ClH/c1-4(6)3-5(2)7;/h4H,3,6H2,1-2H3;1H/t4-;/m1./s1 |
| Standard InChI Key | IWMBJCDJMBTWMV-PGMHMLKASA-N |
| Isomeric SMILES | C[C@H](CC(=O)C)N.Cl |
| SMILES | CC(CC(=O)C)N.Cl |
| Canonical SMILES | CC(CC(=O)C)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
(R)-4-Aminopentan-2-one hydrochloride (CAS: 1315051-86-5) is the hydrochloride salt of the parent ketone, 4-aminopentan-2-one. Its molecular formula is C₅H₁₂ClNO, with a molecular weight of 137.61 g/mol. The compound’s structure features a ketone group at the C2 position, an amino group at the C4 position, and a stereogenic center at C4, conferring R-configuration.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| IUPAC Name | (4R)-4-aminopentan-2-one hydrochloride |
| Molecular Formula | C₅H₁₂ClNO |
| Molecular Weight | 137.61 g/mol |
| SMILES | CC@HN.Cl |
| InChIKey | IWMBJCDJMBTWMV-PGMHMLKASA-N |
| CAS Number | 1315051-86-5 |
The hydrochloride salt enhances aqueous solubility and stability, making it preferable for laboratory handling. The chiral center enables its use in asymmetric synthesis, where enantioselectivity is critical.
Synthesis and Production
Laboratory Synthesis
The compound is synthesized via acidification of 4-aminopentan-2-one with hydrochloric acid. The parent ketone is first prepared through Mannich reactions or reductive amination of pentan-2-one derivatives. Subsequent treatment with HCl yields the hydrochloride salt, which is purified via recrystallization.
Industrial Availability
(R)-4-Aminopentan-2-one hydrochloride is commercially available from suppliers such as CymitQuimica and Synthonix, Inc., with quantities ranging from 100 mg to 1 g. Industrial-scale production likely employs continuous flow chemistry to optimize yield and enantiomeric excess (ee).
Applications in Pharmaceutical and Organic Synthesis
Asymmetric Synthesis
The compound’s chiral amine group serves as a building block for synthesizing enantiomerically pure pharmaceuticals. For example, it can act as a precursor to β-amino alcohols, which are intermediates in antiviral and antidepressant drugs.
Catalysis
In organocatalysis, (R)-4-aminopentan-2-one hydrochloride facilitates Michael additions and aldol reactions, enabling the construction of complex stereocenters . Its use in transfer hydrogenation has also been explored for reducing ketones to alcohols with high ee.
Bioconjugation
The primary amine group allows for bioconjugation with biomolecules, making it valuable in prodrug design and targeted drug delivery systems.
Comparison with Structurally Related Compounds
Table 2: Structural and Functional Comparisons
Key Observations:
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Steric Effects: The linear pentanone backbone of (R)-4-aminopentan-2-one hydrochloride offers greater conformational flexibility compared to cyclic analogs like 4-aminocyclohexanol hydrochloride .
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Enantiomeric Utility: Unlike racemic 3-aminopentan-2-one, the (R)-enantiomer provides stereochemical control in drug intermediate synthesis.
Future Research Directions
Expanding Synthetic Utility
Further studies could explore its role in multicomponent reactions or as a ligand in transition metal catalysis. Computational modeling may optimize reaction conditions for higher enantioselectivity.
Pharmacological Profiling
While current applications are primarily synthetic, in vitro assays could evaluate its bioactivity against microbial pathogens or cancer cell lines.
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